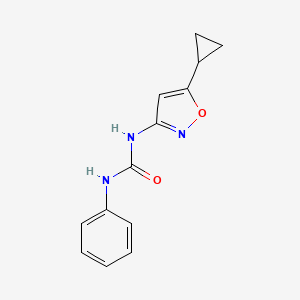
N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea: is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a cyclopropyl group attached to an oxazole ring, which is further connected to a phenylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea typically involves the reaction of 5-cyclopropyl-1,2-oxazole-3-carboxylic acid with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the oxazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Halogenating agents, nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted phenylurea or oxazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound is explored for its potential therapeutic applications. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry: In the industrial sector, N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea is used in the development of advanced materials. It can be incorporated into polymers or coatings to enhance their properties, such as durability and resistance to environmental factors.
Mecanismo De Acción
The mechanism of action of N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The specific molecular targets and pathways depend on the biological context and the intended application of the compound.
Comparación Con Compuestos Similares
- N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-methylurea
- N-(5-Cyclopropyl-1,2-oxazol-3-yl)methylamine
- (5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride
Comparison: N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea is unique due to the presence of the phenylurea moiety, which imparts distinct chemical and biological properties. Compared to N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-methylurea, the phenyl group in N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea may enhance its interaction with aromatic receptors or enzymes. Similarly, the presence of the urea linkage differentiates it from N-(5-Cyclopropyl-1,2-oxazol-3-yl)methylamine, which lacks this functional group. The sulfonyl chloride derivative, (5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride, is more reactive and is used as an intermediate in further chemical transformations.
Propiedades
Número CAS |
55807-77-7 |
|---|---|
Fórmula molecular |
C13H13N3O2 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
1-(5-cyclopropyl-1,2-oxazol-3-yl)-3-phenylurea |
InChI |
InChI=1S/C13H13N3O2/c17-13(14-10-4-2-1-3-5-10)15-12-8-11(18-16-12)9-6-7-9/h1-5,8-9H,6-7H2,(H2,14,15,16,17) |
Clave InChI |
HXSRWFXOZGJXMG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=NO2)NC(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol](/img/structure/B14640135.png)
![Methyl 1H-benzo[G]indole-2-carboxylate](/img/structure/B14640142.png)


![naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14640158.png)

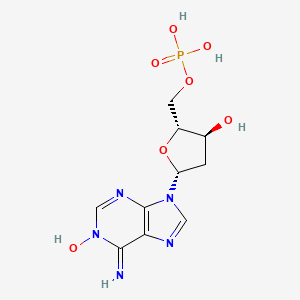
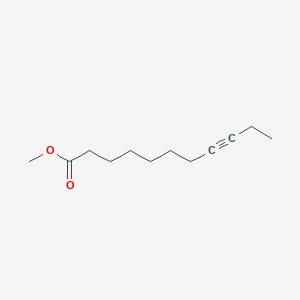
![2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide](/img/structure/B14640184.png)
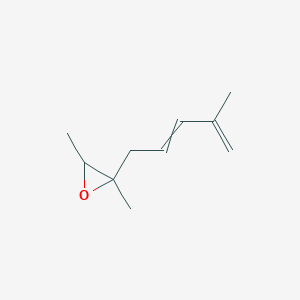
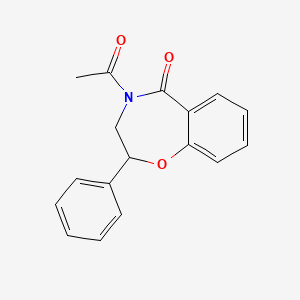
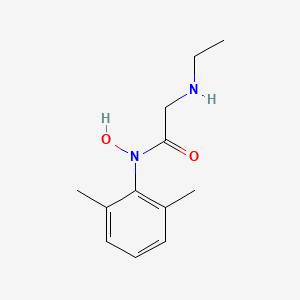
![2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)-](/img/structure/B14640225.png)
![N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine](/img/structure/B14640232.png)
